molecular formula C9H13N3O B1417661 6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one CAS No. 663616-22-6

6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one

Cat. No. B1417661
CAS RN: 663616-22-6
M. Wt: 179.22 g/mol
InChI Key: UFMRZZGKHQAVOV-UHFFFAOYSA-N
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Description

6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one, also known as 6-TB-IP, is a heterocyclic organic compound that is known for its wide range of applications in scientific research. It is a relatively new compound, having been first synthesized in 1999, and has been used for a variety of purposes since then. 6-TB-IP is a useful tool for scientists due to its unique properties, which allow it to be used in a variety of ways.

Scientific Research Applications

Antioxidant and Environmental Implications

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants : Synthetic phenolic antioxidants (SPAs), including compounds structurally related to 6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one, have been studied for their occurrence in various environmental matrices and potential toxicity. SPAs, found in indoor dust, outdoor air particulates, sea sediment, and river water, may exhibit hepatic toxicity and endocrine-disrupting effects. Future research directions include investigating novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Medicinal Chemistry Applications

Imidazo[1,2-b]pyridazine in Medicinal Chemistry : The imidazo[1,2-b]pyridazine scaffold, closely related to 6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one, is highlighted for its significance in medicinal chemistry, including the development of kinase inhibitors like ponatinib. This review covers the extensive literature on the therapeutic applications of imidazo[1,2-b]pyridazine derivatives, offering insights into their structure-activity relationships (SAR) and therapeutic potential (Garrido et al., 2021).

Analytical and Bioevaluation Methods

Determining Antioxidant Activity : The comprehensive review on methods for determining antioxidant activity, including chemical and electrochemical assays, reflects the broader context of studying compounds like 6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one. These methods are crucial for assessing the antioxidant capacity of complex samples, offering a framework for evaluating similar compounds (Munteanu & Apetrei, 2021).

properties

IUPAC Name

6-tert-butyl-1,3-dihydroimidazo[1,2-b]pyrazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-9(2,3)6-4-7-10-8(13)5-12(7)11-6/h4H,5H2,1-3H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMRZZGKHQAVOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2CC(=O)NC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857643
Record name 6-tert-Butyl-3H-imidazo[1,2-b]pyrazol-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one

CAS RN

663616-22-6
Record name 6-tert-Butyl-3H-imidazo[1,2-b]pyrazol-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one
Reactant of Route 2
6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one
Reactant of Route 3
6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one
Reactant of Route 4
6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one
Reactant of Route 5
6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one
Reactant of Route 6
6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one

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